molecular formula C11H6ClF3N2 B1451076 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine CAS No. 1214366-98-9

2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

Cat. No. B1451076
CAS RN: 1214366-98-9
M. Wt: 258.62 g/mol
InChI Key: YKVHFNLVKASHAS-UHFFFAOYSA-N
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Description

2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring with chlorine and trifluoromethyl groups attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine include a refractive index of 1.4490, a boiling point of 146-147 °C, and a density of 1.411 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

Synthetic Pathways and Applications : This compound is recognized for its role as an intermediate in synthesizing various agrochemical and pharmaceutical compounds. Its synthesis has been explored through different methodologies, highlighting its significance in organic chemistry and material science applications. The synthesis processes often aim at optimizing yields and exploring new pathways for obtaining derivatives with potential industrial applications (Lu Xin-xin, 2006; Li Zheng-xiong, 2004).

Structural Analysis and Properties : Studies focusing on the crystal structure and molecular interactions of compounds containing the 2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine structure have provided insights into their potential biological and industrial activities. The detailed structural analysis helps in understanding the compound's properties and reactivity, which is essential for its application in various fields (Youngeun Jeon et al., 2013).

Applications in Material Science and Agrochemicals

Development of Agrochemicals : The compound's utility in agrochemical synthesis, such as herbicides and fungicides, has been thoroughly investigated. Its efficacy in producing compounds with high agricultural value underscores its importance in enhancing crop protection technologies (Zuo Hang-dong, 2010).

Material Science Innovations : Research has also extended into the material science domain, where derivatives of 2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine have been utilized in developing new materials. These include applications in OLEDs (organic light-emitting diodes) and as ligands in metal complexes for catalysis, showcasing the compound's versatility beyond pharmaceuticals and agrochemicals (Chih‐Hao Chang et al., 2013).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety information for 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine indicates that it may cause eye irritation, skin irritation, and may be harmful if inhaled . It is classified as a combustible liquid .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-chloro-3-pyridin-4-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-9(7-1-3-16-4-2-7)5-8(6-17-10)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVHFNLVKASHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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